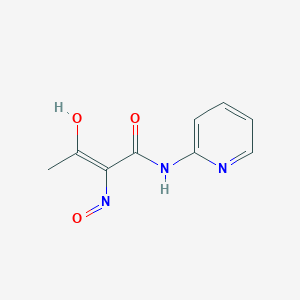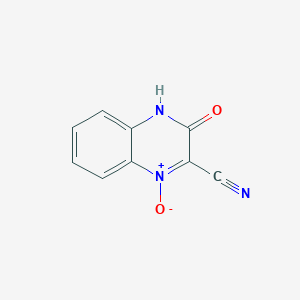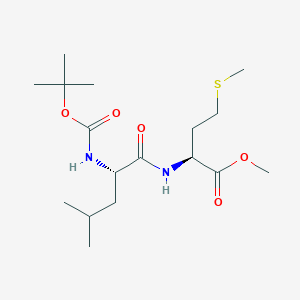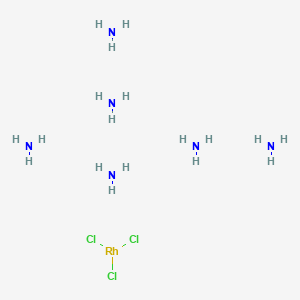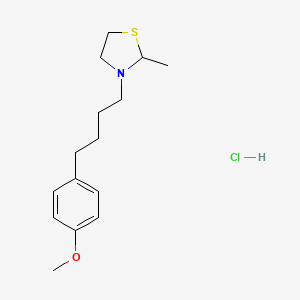
cesium;triiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cesium triiodide is an inorganic compound with the chemical formula CsI₃. It is known for its distinctive purple appearance and is composed of one cesium ion (Cs⁺) and three iodide ions (I⁻).
Preparation Methods
Cesium triiodide can be synthesized through the slow volatilization and crystallization of cesium iodide (CsI) and iodine (I₂) in an aqueous ethanol solution . This method involves dissolving cesium iodide and iodine in ethanol, followed by slow evaporation of the solvent to form crystals of cesium triiodide. Additionally, it can form precipitates with diazobenzene .
Chemical Reactions Analysis
Cesium triiodide undergoes several types of chemical reactions, including:
Oxidation and Reduction: Cesium triiodide can participate in redox reactions where the iodide ions can be oxidized to iodine or reduced to iodide ions.
Substitution Reactions: It can undergo substitution reactions where the iodide ions are replaced by other halide ions or nucleophiles.
Phase Transitions: Under high pressure, cesium triiodide undergoes a phase transition from a layered structure (Pnma) to a three-dimensional structure (P-3c1).
Scientific Research Applications
Cesium triiodide has several scientific research applications:
Optoelectronics: It is used in the development of perovskite solar cells due to its excellent optoelectronic properties.
Quantum Dots: Cesium lead triiodide quantum dots are studied for their stability and photoluminescence properties.
Medicine: Iodide compounds, including cesium triiodide, are used in internal medicine.
Mechanism of Action
Cesium triiodide can be compared with other cesium halides such as cesium iodide (CsI) and cesium chloride (CsCl). While cesium iodide and cesium chloride are simpler compounds with one halide ion, cesium triiodide contains three iodide ions, giving it unique properties such as its distinctive purple color and different phase transition behavior .
Comparison with Similar Compounds
- Cesium Iodide (CsI)
- Cesium Chloride (CsCl)
- Cesium Dibromo-Iodide (CsBrI₂)
Cesium triiodide stands out due to its higher iodide content and the resulting chemical and physical properties .
Properties
CAS No. |
20202-54-4 |
|---|---|
Molecular Formula |
CsI3-2 |
Molecular Weight |
513.6189 g/mol |
IUPAC Name |
cesium;triiodide |
InChI |
InChI=1S/Cs.3HI/h;3*1H/q+1;;;/p-3 |
InChI Key |
UBARFHYEKZLYQX-UHFFFAOYSA-K |
Canonical SMILES |
[I-].[I-].[I-].[Cs+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(NE)-N-[(4-propan-2-ylcyclohexa-1,3-dien-1-yl)methylidene]hydroxylamine](/img/structure/B13817408.png)
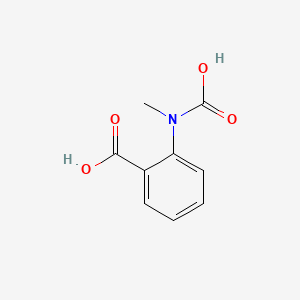

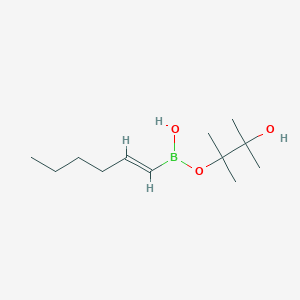
![7,18-Bis[4-(dimethylamino)phenyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13817443.png)
![(1R,2S,4R,5R)-2,4-dihydroxy-6-oxabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B13817454.png)
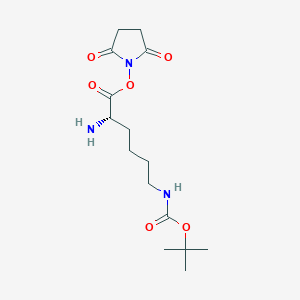
![2,9-diazaspiro[4.5]decane-2-carboxylic acid](/img/structure/B13817464.png)

